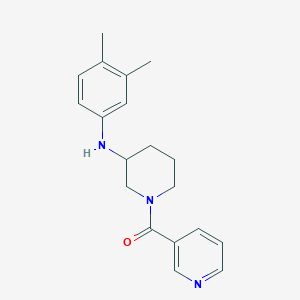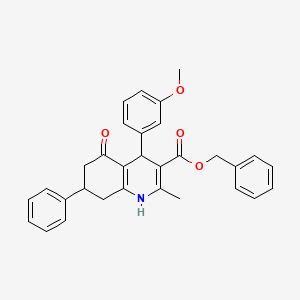
1-(3,4-dichlorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, commonly known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the late 1970s and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
Aplicaciones Científicas De Investigación
MK-801 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used as a research tool to study the role of 1-(3,4-dichlorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione receptors in learning and memory, pain perception, and addiction.
Mecanismo De Acción
MK-801 acts as a non-competitive antagonist of the 1-(3,4-dichlorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione receptor by binding to the receptor's ion channel and blocking the flow of ions, particularly calcium, into the cell. This results in the inhibition of excitatory neurotransmitter release and the prevention of synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
MK-801 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), the enhancement of long-term depression (LTD), and the induction of neuronal apoptosis. It has also been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MK-801 in lab experiments is its potent and selective inhibition of the 1-(3,4-dichlorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione receptor, which allows for the precise manipulation of synaptic plasticity. However, its non-specific effects on other neurotransmitter systems and the potential for neurotoxicity at high doses limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of MK-801, including the development of more selective 1-(3,4-dichlorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione receptor antagonists, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its role in the regulation of synaptic plasticity and neural circuitry. Additionally, further research is needed to elucidate the potential risks and benefits of using MK-801 in clinical settings.
Métodos De Síntesis
MK-801 can be synthesized using a multi-step process involving the reaction of 3,4-dichlorophenylacetonitrile with piperidine followed by the addition of pyrrolidine and subsequent purification steps. The final product is a white crystalline powder with a melting point of 85-86°C.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2/c16-11-5-4-10(8-12(11)17)19-14(20)9-13(15(19)21)18-6-2-1-3-7-18/h4-5,8,13H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSABGHPZDQHMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4923414.png)
![1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4923419.png)
![4-(3-bromophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4923428.png)
![3-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4923434.png)
![methyl 4-{[4-chloro-1-(4-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B4923450.png)




![3,3'-[(4-methyl-1,3-thiazol-2-yl)imino]dipropanamide](/img/structure/B4923481.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4923487.png)
![4-methoxy-N-[(4-methoxyphenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)benzenesulfonamide](/img/structure/B4923503.png)
